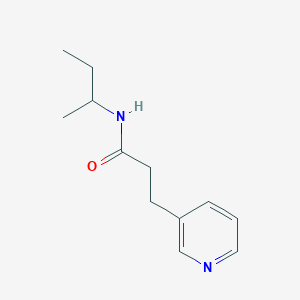
2-(Trimethylsilyl)ethylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)ethylZinc bromide is an organozinc compound with the molecular formula C₅H₁₃BrSiZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
准备方法
2-(Trimethylsilyl)ethylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2-(Trimethylsilyl)ethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2-(Trimethylsilyl)ethyl bromide+Zn→2-(Trimethylsilyl)ethylZinc bromide
Industrial production methods may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is crucial to maintain the quality of the product.
化学反应分析
2-(Trimethylsilyl)ethylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. Typical reagents include palladium or nickel catalysts.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions include various substituted organic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Trimethylsilyl)ethylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology: It can be used in the modification of biomolecules, such as the synthesis of glycosides.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which 2-(Trimethylsilyl)ethylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon bonds.
相似化合物的比较
2-(Trimethylsilyl)ethylZinc bromide can be compared with other similar organozinc compounds, such as:
Phenylzinc bromide: Used in similar coupling reactions but with different reactivity and selectivity.
Methylzinc bromide: Another organozinc reagent with different applications in organic synthesis.
Ethylzinc bromide: Similar in structure but with different reactivity due to the absence of the trimethylsilyl group.
The uniqueness of this compound lies in its trimethylsilyl group, which provides steric protection and influences the reactivity of the compound, making it suitable for specific synthetic applications.
属性
IUPAC Name |
bromozinc(1+);ethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13Si.BrH.Zn/c1-5-6(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUPBKGYEJPM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
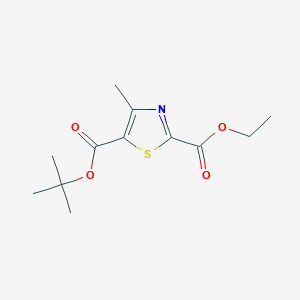
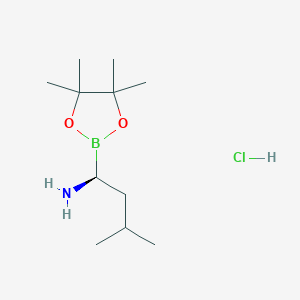
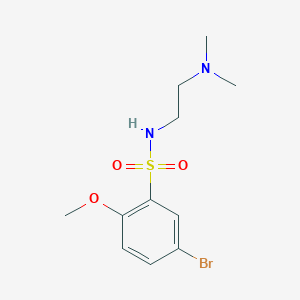
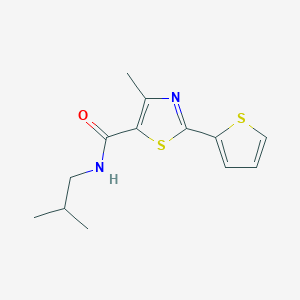
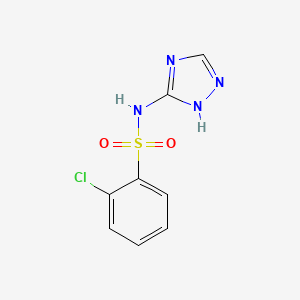
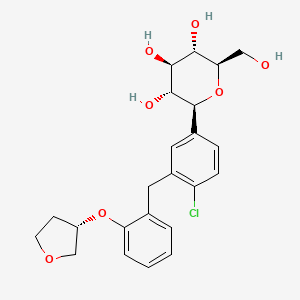

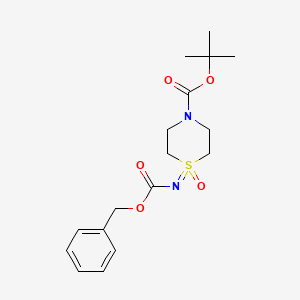

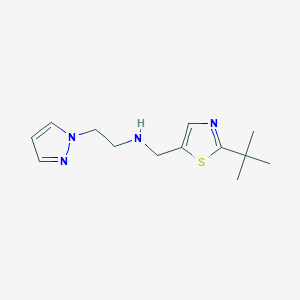
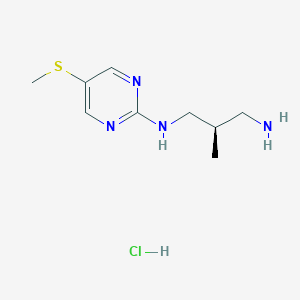

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
